molecular formula C23H24N2O7S B2960283 2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate CAS No. 879053-31-3

2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2960283
CAS No.: 879053-31-3
M. Wt: 472.51
InChI Key: FPDQHKUJAKHDHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate is a useful research compound. Its molecular formula is C23H24N2O7S and its molecular weight is 472.51. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Effects

Researchers have synthesized and tested various derivatives of 4-hydroxy-chromen-2-one, which share a structural relationship with the compound , for their antibacterial activity. These compounds have demonstrated significant bacteriostatic and bactericidal effects against strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. The studies utilized advanced instrumental analysis methods, including IR spectra and NMR, to characterize the synthesized compounds, highlighting their potential as novel antibacterial agents (Behrami & Dobroshi, 2019).

Synthesis and Biological Evaluation

Another study focused on the synthesis of certain coumarin derivatives containing the thiazolidin-4-one ring, which is structurally similar to the target compound. These derivatives have been evaluated for their biological properties, indicating their potential applications in developing antibacterial agents. The synthesis process involved key intermediates and was characterized by analytical and spectral data. The antibacterial activity was tested against multiple bacterial and fungal organisms, showing that some derivatives exhibited promising activities (Ramaganesh, Bodke, & Venkatesh, 2010).

Sulfomethylation of Macrocycles

Research into the sulfomethylation of piperazine and polyazamacrocycles has provided insights into the synthesis of mixed-side-chain macrocyclic chelates. These studies explore the introduction of methanesulfonate groups into these structures, influenced by the pH value during the reaction. This research has implications for the development of novel chelating agents, which could have applications in medical imaging and therapy (van Westrenen & Sherry, 1992).

Oxidative Metabolism Study

A study investigating the oxidative metabolism of Lu AA21004, a novel antidepressant, sheds light on the metabolic pathways involving compounds related to the one . This research identified the cytochrome P450 enzymes responsible for the oxidation of this compound, leading to various metabolites. Such studies are crucial for understanding the metabolism of potential therapeutic agents, even though the direct application of the target compound is outside the drug use scope (Hvenegaard et al., 2012).

Crystal Structure and DFT Calculations

Investigations into the crystal structure and DFT calculations of piperazine derivatives highlight the importance of structural analysis in understanding the properties and potential applications of these compounds. Such studies offer insights into reactive sites for electrophilic and nucleophilic attacks, which are vital for designing molecules with desired biological activities (Kumara et al., 2017).

Mechanism of Action

Properties

IUPAC Name

2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl 6-methoxy-2-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O7S/c1-30-18-7-8-21-17(15-18)16-20(23(27)32-21)22(26)31-14-13-24-9-11-25(12-10-24)33(28,29)19-5-3-2-4-6-19/h2-8,15-16H,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDQHKUJAKHDHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)OCCN3CCN(CC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.